N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-23(21,22)19-8-4-13(5-9-19)15(20)17-7-11-18-10-6-16-14(18)12-2-3-12/h6,10,12-13H,2-5,7-9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYGKBZAKOIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, with the CAS number 1903490-84-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 335.4 g/mol. Its structure features a cyclopropyl group, an imidazole ring, and a piperidine core, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring may facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been evaluated for anti-inflammatory activity. These studies typically measure the expression levels of inflammatory markers such as COX-2 and iNOS. Results have demonstrated significant reductions in these markers, indicating the compound's potential as an anti-inflammatory agent .
Anticancer Potential
The compound's structural features suggest it may also possess anticancer properties. Similar piperidine derivatives have been reported to inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism often involves disruption of signaling pathways critical for tumor growth and survival .
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide:
科学的研究の応用
Anticancer Potential
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar imidazole and piperidine structures can inhibit tumor cell proliferation. The National Cancer Institute (NCI) has conducted evaluations showing that certain derivatives possess antimitotic activity against various human tumor cell lines, suggesting potential applications in cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing new therapeutic agents. Its unique functional groups allow for modifications that can enhance biological activity or selectivity towards specific targets.
Drug Development
The structural characteristics of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide make it a candidate for drug development. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases, particularly cancer and metabolic disorders .
Case Studies
Several case studies have focused on the synthesis and evaluation of biological activities associated with this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activities using established protocols from the NCI. Results indicated promising growth inhibition rates across multiple cancer cell lines .
- Pharmacological Studies : Research has demonstrated that modifications to the piperidine moiety can significantly impact the compound's binding affinity to target receptors involved in cancer progression .
類似化合物との比較
Comparison with Similar Compounds
However, a comparison can be inferred indirectly based on structural motifs and patent data for other sulfonamide-containing compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence : The target compound’s imidazole-piperidine scaffold differs fundamentally from Apremilast’s isoindole-1,3-dione and methoxyphenyl framework. The cyclopropyl group in the imidazole ring may confer distinct steric or electronic properties compared to Apremilast’s ethoxy-methoxybenzene moiety .
Sulfonamide Role : Both compounds feature methylsulfonyl groups, which are common in drugs for enhancing solubility or binding affinity (e.g., kinase inhibitors). However, Apremilast’s sulfonyl group is part of a chiral ethylamine side chain critical for PDE4 inhibition, whereas the target compound’s sulfonamide is directly attached to piperidine, suggesting divergent targets .
Synthetic Challenges: Apremilast’s patents emphasize minimizing genotoxic impurities (e.g., des-acetyl apremilast <1% w/w) .
Research Findings and Limitations
- No direct pharmacological or pharmacokinetic data for the target compound exists in the provided evidence.
- Patent Gaps : The evidence focuses on Apremilast’s polymorphs and synthesis optimization , but analogous studies for the target compound are absent.
- Hypothetical Applications : Based on structural analogs, the target compound might explore targets such as kinases, GPCRs, or inflammatory mediators. However, this remains speculative without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
